The inhibition of DHODH by leflunomide's active metabolite, A77 1726, sets off a cascade of cellular events. The diagram below illustrates this core mechanism and its primary consequences.
Beyond this core pathway, this compound has additional immunomodulatory effects:
Researchers can validate DHODH inhibition and its functional consequences using established experimental protocols.
This protocol, adapted from a 2017 study, allows for specific and sensitive measurement of DHODH activity in complex biological samples like cell lysates, without the need for enzyme purification [3].
This classic experiment demonstrates the specificity of this compound's action through pyrimidine depletion.
The fundamental mechanism of DHODH inhibition has positioned this compound as a candidate for drug repurposing in several fields, summarized in the table below.
| Therapeutic Area | Observed Effect / Hypothesis | Key Evidence / Model |
|---|---|---|
| Oncology | Reduces cancer cell proliferation and induces apoptosis; DHODH activity is higher in some tumors [3] [5]. | In vitro and in vivo xenograft models (e.g., neuroblastoma); DHODH as a potential cancer biomarker [3] [5]. |
| Virology | Inhibits viral replication and assembly by depleting pyrimidine pools [2] [6]. | In vitro studies against Cytomegalovirus, BK virus, and SARS-CoV-2 (EC₅₀ ~26-41 µM) [6]. |
| Cardiovascular Disease | Attenuates atherosclerosis by regulating lipid metabolism and improving endothelial function via DHODH/AMPK signaling [7]. | In vivo study in ApoE⁻/⁻ mice on a western diet; in vitro models of endothelial dysfunction [7]. |
The exploration of DHODH as a drug target is an active area of research. Current efforts are focused on discovering novel, more potent, and less toxic DHODH inhibitors through methods like computational drug repurposing and structure-based drug design [8].
The following tables summarize the core effects of A77 1726 (LEF-M) on DCs, as established in key studies.
Table 1: Effects on DC Surface Marker Expression
| Surface Marker | Effect of LEF-M | Functional Implication | Key Source |
|---|---|---|---|
| CD40 & CD80 | Largely reduced expression | Impaired co-stimulation, critical for effective T-cell activation. | [1] [2] |
| CD83 & CD86 | Reduced expression | Aborted DC maturation; decreased immunostimulatory phenotype. | [3] [4] |
| HLA-DR | Reduced expression | Diminished antigen presentation capability. | [4] |
| CCR7 | Suppressed expression | Inhibited migration toward lymph node-homing chemokines (CCL19, CCL21). | [3] |
Table 2: Effects on DC Secretory Function & Cellular Interactions
| Functional Aspect | Effect of LEF-M | Key Source |
|---|---|---|
| Cytokine Production | Markedly impaired production of IL-12 and TNF-α. | [1] [2] |
| IL-10 Secretion | Reduced level in mixed lymphocyte reaction (MLR) supernatant. | [4] |
| T-Cell Proliferation | Significantly weakened ability to stimulate allogeneic T-cell proliferation. | [1] [2] [4] |
| T-Cell Polarization | Inhibition of Th2 differentiation; induction of CD4+CD25+CTLA-4+ regulatory T cells. | [4] |
The primary evidence for leflunomide's effects on DCs comes from in vitro studies using human monocyte-derived DCs (mo-DCs). Below is a generalized workflow integrating the core methodologies from these studies [1] [2] [4].
Experimental workflow for evaluating LEF-M effects on DCs.
The immunomodulatory effects of LEF-M on DCs are mediated through the suppression of central pro-inflammatory signaling pathways.
LEF-M inhibits NF-κB and AP-1 signaling in DCs.
Leflunomide is a prodrug rapidly converted to its active metabolite, A77 1726. Its primary teratogenic mechanism is attributed to the potent inhibition of mitochondrial DHODH. This enzyme is crucial for converting dihydroorotate to orotate, a step in the production of uridine monophosphate (UMP). UMP is a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [1]. Inhibition of this pathway depletes the intracellular pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells—a critical process in embryonic development.
The following diagram illustrates this teratogenic pathway:
This compound's proposed teratogenic pathway via DHODH inhibition.
Detailed animal studies provide the foundational evidence for its teratogenic risk. The methodology and results from a key mouse study are summarized below [2].
| Experimental Element | Details |
|---|---|
| Objective | To investigate the embryo toxicity and teratogenicity of this compound in mice. |
| Animal Model | CD-1 (ICR) mice (pregnant females). |
| Dosing Groups | 0 (control), 10, 30, and 70 mg/kg/day. |
| Administration Route & Period | Oral gavage; from gestation day (GD) 6 to 15 (covering major organogenesis). |
| Primary Endpoints | Maternal body weight, number of live and dead fetuses, fetal body weight, and incidence of external, visceral, and skeletal malformations. |
| Key Results | • 70 mg/kg: Severe maternal toxicity; 100% embryo lethality. • 30 mg/kg: Significant increase in malformations: exencephaly (62%), fused ribs (92%), and other skeletal defects. • 10 mg/kg: No significant adverse effects compared to control. • Plasma Concentration: The active metabolite A77 1726 was detected in a dose-dependent manner, confirming systemic exposure. |
Despite the animal data, evidence from human pregnancies exposed to this compound is more reassuring. The largest prospective cohort study, conducted by the Organization of Teratology Information Specialists (OTIS), followed 64 pregnant women with rheumatoid arthritis exposed to this compound (95% of whom underwent the cholestyramine washout) and compared them to disease-matched and healthy control groups [3] [4].
The cornerstone of risk management is prevention and accelerated elimination.
For drug development professionals and researchers, the this compound case highlights several critical points:
| Aspect | Details |
|---|---|
| Study Design | Prospective, open-label study (Level of Evidence: Low, no control group) [1] |
| Patients | 17 patients with SLE and proteinuria ≥2 g/day; history of non-response or intolerance to conventional immunosuppressants [1] |
| Intervention | This compound: 100 mg/day loading dose for 3 days, then 20 mg/day maintenance for 52 weeks, combined with tapering prednisolone [1] |
| Primary Efficacy Endpoint (Renal Response) | • Complete Response (CR): 29% (5/17 patients) • Partial Response (PR): 47% (8/17 patients) • Treatment Failure (TF): 24% (4/17 patients) [1] | | Key Immunological & Serological Changes | • Anti-dsDNA: Decreased from 350 IU/ml to 84 IU/ml (p=0.008) • Complement C3: Increased from 0.59 g/l to 0.78 g/l (p=0.046) • Complement C4: Increased from 0.11 g/l to 0.17 g/l (p=0.016) [1] | | Common Adverse Events | Hypertension, herpes zoster infection, transaminitis (elevated liver enzymes), rash, alopecia [1] |
For your research, the following framework outlines potential methodologies to investigate this compound's immunomodulatory mechanisms in SLE.
The diagram below illustrates this proposed experimental workflow.
Given the limited recent data, your research could significantly contribute by focusing on:
While leflunomide's primary and most well-characterized mechanism is the reversible inhibition of mitochondrial dihydroorotate dehydrogenase (DHODH), thereby suppressing de novo pyrimidine synthesis and the proliferation of activated immune cells like T and B lymphocytes [1] [2] [3], research has identified several other significant immunomodulatory pathways.
The table below summarizes the key mechanisms and their experimental supports.
| Mechanism / Pathway | Biological Effect | Experimental Evidence (Models/Cell Types) |
|---|---|---|
| Inhibition of Protein Tyrosine Kinases (PTKs) | Interferes with early signal transduction in T-cell activation; inhibits T-cell receptor (TCR) ζ-chain phosphorylation [1]. | Jurkat T cells [1]. |
| Modulation of Cytokine & Chemokine Networks | Reduces pro-inflammatory cytokines (IFN-γ, TNF-α, IL-2); increases anti-inflammatory cytokines (IL-4, IL-10); shifts balance from Th1 to Th2; suppresses IFN-γ-induced CXCL9/CXCL10 expression [4]. | TRP2-180-induced vitiligo mouse model (skin, PBMCs); analysis via flow cytometry, ELISA, immunofluorescence [4]. |
| Activation of AMPK Signaling | Improves endothelial dysfunction and regulates lipid metabolism; effect is blocked by DHODH overexpression, suggesting link to primary target [5]. | In vivo: ApoE-/- mice on a western diet. In vitro: FFA-induced AML12 hepatocytes; PA-induced HUVECs [5]. | | Suppression of NF-κB Activation | Blocks TNF-α-dependent nuclear factor-kappa B (NF-κB) activation, reducing expression of pro-inflammatory genes [1]. | Various cellular models [1]. |
For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.
Study 1: Immunomodulation in a Vitiligo Model [4]
Study 2: Anti-atherosclerosis and Lipid Metabolism [5]
The following diagram synthesizes this compound's multi-target anti-inflammatory actions, showing how its primary and secondary mechanisms converge to produce therapeutic effects.
Integrated anti-inflammatory and immunomodulatory signaling pathways of this compound.
The broader mechanisms of this compound open avenues for research and drug repurposing.
To overcome the solubility-limited bioavailability of leflunomide, several advanced formulation strategies have been employed. The following table details key methodologies from recent research.
| Formulation Strategy | Experimental Protocol Summary | Key Outcome |
|---|
| Gel Entrapment / Solid Dispersion [1] | 1. Polymer-Solvent Gel Formation: HPMC or Ethyl Cellulose dissolved in organic solvents (e.g., Chloroform, Ethanol). 2. Drug Incorporation: this compound incorporated into the gel via sonication. 3. Solvent Evaporation: Organic solvent removed under vacuum to form a solid dispersion. 4. Solubility Testing: The dried product was added to distilled water, and solubility was analyzed by UV Spectrophotometer at 260nm. | A maximum 5.23-fold increase in solubility (132.16 µg/mL) was achieved with HPMC and Chloroform. | | Self-Emulsifying Liquisolid Tablets [2] | 1. SEDDS Formation: Drug dissolved in PEG300 with surfactant (Tween 80) and oil (e.g., Sesame oil). 2. Powder Formation: The liquid SEDDS was adsorbed onto porous powder excipients (e.g., Neusilin US2) to form a dry, free-flowing "liquisolid" powder. 3. Tablet Compression: The powder was compressed into tablets. 4. Dissolution Testing: In vitro dissolution was performed in distilled water. | Liquisolid tablets showed significantly higher dissolution compared to commercial tablets, with the best formula maintaining its profile across different pH levels. | | Nanostructured Lipid Carriers (NLCs) [3] | 1. Melt Emulsification: Solid lipid (Stearic acid) and liquid lipid (Oleic acid) melted together. 2. Drug Incorporation: this compound dissolved in the molten lipid mixture. 3. Emulsification & Sonication: Hot aqueous surfactant solution (Tween 80, Poloxamer 188) added to the lipid melt under stirring, followed by probe sonication to form nanoemulsion. 4. Characterization: Particle size, Zeta Potential, and Entrapment Efficiency were determined. | Achieved high entrapment efficiency (93.96%) and sustained drug release over 48 hours. Showed enhanced lymphatic uptake and efficacy in an in vivo arthritis model. | | Chitosan-Coated Nanoemulsion [4] | 1. Nanoemulsion (NE) Preparation: Oil-in-water NE formulated using Clove oil as the oil phase and surfactants (Tween 80, Cremophor RH 40). 2. Drug Loading: this compound incorporated into the oil phase. 3. Chitosan Coating: The pre-formed NE was added to a Chitosan solution under magnetic stirring to form a coating via electrostatic deposition. 4. In Vivo Evaluation: Anti-arthritic activity was assessed in an animal model. | The system provided a synergistic anti-inflammatory effect (from clove oil), improved sustained release, and enhanced joint targeting. | | Transferosomal Hydrogel [5] | 1. Transferosome Fabrication: Lipid (Phospholipon 90G) and edge activator (Tween 80) dissolved in organic solvent. A thin film was formed by rotary evaporation and hydrated with buffer to form vesicles. 2. Hydrogel Loading: Carbopol 936 gel was prepared and the transferosome suspension was incorporated into it. 3. Ex Vivo Permeation: Permeation through excised rat skin was studied using a Franz diffusion cell. | The formulation demonstrated sustained release and high skin permeability, offering a potential non-invasive transdermal delivery route. |
The journey of this compound in the body, from administration to its pharmacological action and elimination, involves a key metabolic activation step. The diagram below illustrates this pathway and the sites where novel formulations intervene to enhance performance.
This pathway highlights that this compound is a prodrug, and its active metabolite, teriflunomide, is responsible for the primary pharmacological effect [6] [7]. The >99% protein binding and enterohepatic recirculation contribute to its long elimination half-life of approximately 14-18 days [6] [8].
The challenges posed by this compound's BCS Class II nature are actively being addressed through innovative formulation design. The strategies outlined not only improve biopharmaceutical performance but also explore alternative delivery routes to mitigate systemic side effects.
Leflunomide is an immunosuppressive and anti-inflammatory agent primarily used to treat rheumatoid arthritis. Ensuring its quality and stability in pharmaceutical dosage forms is paramount. A stability-indicating method is an analytical procedure that can accurately and reliably measure the active ingredient without interference from degradation products, impurities, or other components in the sample. These notes detail validated Liquid Chromatography (LC) methods for the assay of this compound and the determination of content uniformity in tablets, complete with protocols for method verification and application.
Recent research has produced several robust reversed-phase (RP) LC methods suitable for the analysis of this compound. The table below summarizes the key parameters from two such validated methods:
Table 1: Summary of Validated LC Methods for this compound
| Parameter | Method for Assay & Content Uniformity [1] | Method for Analysis of Impurities [2] |
|---|---|---|
| Scope | Assay and Content Uniformity | Assay and Related Impurities (A & B) |
| Stationary Phase | Not Specified | Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm; 5 µm) |
| Mobile Phase | Ammonium Acetate (0.02M)-Acetonitrile (40:60, v/v) | Acetonitrile-Methanol-0.1 M Sodium Perchlorate (40:30:30, v/v), pH 4.6 |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | Not Specified | 246 nm |
| Linearity Range | 8-32 µg/mL | 0.5-3.0 µg/mL (for this compound and Impurities) |
| Correlation Coefficient (r) | 0.9985 | Not Specified (Met ICH Linearity Criteria) |
| Accuracy (%) | 99.58 - 100.17% | Within Acceptance Limits |
| Forced Degradation | Successful separation of drug from degradation products | Successful separation of drug and impurities from degradation products |
Another study developed a method using an ammonium acetate buffer-acetonitrile system, demonstrating a wide linear range of 5-30 µg/mL, further confirming the versatility of RP-LC for this application [3].
This protocol is adapted from a validated method suitable for both assay and content uniformity determination [1].
Materials and Reagents:
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Solution Preparation (for Assay):
Sample Solution Preparation (for Content Uniformity):
Chromatographic Conditions:
System Suitability: Before analysis, ensure the method meets system suitability criteria. Typically, this includes an RSD of less than 2.0% for peak areas from multiple injections of a standard solution, and a tailing factor of less than 2.0 for the this compound peak.
Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following protocol outlines standard stress conditions [2] [3].
After subjecting the sample to these stress conditions, analyze it using the chromatographic method. The method is considered stability-indicating if there is clear separation between the this compound peak and all degradation peaks, and the mass balance is close to 100%.
The following diagram illustrates the logical workflow for developing and validating a stability-indicating LC method for this compound.
This diagram outlines the forced degradation protocol and its role in establishing the method's stability-indicating properties.
After executing the protocols, the generated data must be evaluated against predefined acceptance criteria to ensure the method's validity.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Outcome (Example) | Acceptance Criteria |
|---|---|---|
| Linearity & Range | 8-32 µg/mL [1] / 5-30 µg/mL [3] | Correlation Coefficient (r) > 0.998 |
| Accuracy (% Recovery) | 99.58% - 100.17% [1] | 98.0% - 102.0% |
| Precision (Repeatability) | RSD < 1% for assay [1] | RSD ≤ 2.0% |
| Specificity | Baseline separation of drug from degradation products [2] [1] | No interference from blank, placebo, or degradation products. |
| Forced Degradation | Degradation under oxidative, acid, and base conditions [2] [1] | Method should demonstrate separation of degradants. |
The detailed protocols and application notes provided herein offer a clear pathway for researchers to implement a validated, stability-indicating LC method for this compound. The summarized methods have been proven to be specific, accurate, precise, and linear over their respective concentration ranges. By following the workflow and validation criteria outlined, scientists can ensure robust analytical procedures for the quality control and stability assessment of this compound in pharmaceutical dosage forms.
1. Introduction to Teriflunomide Pharmacokinetics Teriflunomide, the active metabolite of the prodrugs leflunomide and teriflunomide sodium, is an immunomodulatory agent used in autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS) [1] [2]. Its pharmacokinetics (PK) are complex and exhibit high interindividual variability, primarily due to factors such as enterohepatic circulation (EHC), high plasma protein binding (>99%), and genetic polymorphisms in enzymes and transporters like ABCG2 [3] [4] [2]. Population PK modeling using NONMEM is a powerful approach to quantify and account for this variability, accelerating drug development and supporting optimal dose selection [3] [2].
2. PopPK Model Workflow for NONMEM The development of a PopPK model in NONMEM follows a systematic workflow to ensure a robust and predictive model [5] [6]. The key stages are outlined in the diagram below.
3. Application to Teriflunomide: Model Structures & Findings Research has employed various structural models to characterize teriflunomide's PK. The table below summarizes key PopPK models developed for teriflunomide.
Table 1: Overview of Teriflunomide Population Pharmacokinetic Models
| Aspect | Yao et al. (2019) [3] [2] | Semi-PBPK Model (2015) [4] | Two-Compartment Model (2023) [7] |
|---|---|---|---|
| Primary Drug | Teriflunomide Sodium & this compound | This compound | This compound |
| Structural Model | One-compartment with first-order absorption and pulsed EHC [3]. | 15-compartment semi-PBPK model incorporating EHC and protein binding [4]. | Two-compartment with first-order absorption and EHC [7]. |
| Software | NONMEM [3]. | NONMEM (ADVAN5) [4]. | NONMEM [7]. |
| Significant Covariates | - Body Weight and Sex on Vc/F [3].
4. Detailed Protocols for Key Experiments
Protocol 1: Developing a Base PopPK Model with EHC
ID, TIME, AMT, DV (dependent variable, i.e., concentration), EVID, and CMT (compartment) [6].nmfe74 filename.ctl filename.lst). Diagnose the model using goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals) [6].Protocol 2: Covariate Model Building
5. Advanced Considerations & Troubleshooting
MAXEVAL [9].SIGL and NSIG values in $ESTIMATION [9].SADDLE_RESET=1 or FPOSDEF=1 in $COVARIANCE can help [9].
Leflunomide (LFD) is an immunomodulatory and anti-inflammatory drug routinely appointed for treating autoimmune disorders like rheumatoid arthritis (RA). Its primary mechanism involves inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis, thereby inhibiting T-cell proliferation [1]. Despite its efficacy, the therapeutic application of LFD is hampered by several limitations, including clinical side effects and unfavorable solubility and permeability [1]. These challenges often necessitate high doses, increasing the risk of adverse effects.
Gel entrapment is an immobilization technique that physically occludes drug molecules within a cross-linked polymeric mesh. This cage-like structure allows for the controlled release of the drug while potentially enhancing its solubility and bioavailability. The method is particularly attractive due to its mild preparation conditions and applicability to a wide range of compounds [2]. The core principle is to create a gel matrix with a fine "wire mesh" structure that restricts the diffusion of the entrapped substance, thereby controlling its release kinetics [2]. For researchers, employing gel entrapment for LFD could lead to more predictable release profiles, reduced dosage frequency, and improved patient compliance.
Selecting an appropriate gel matrix is critical for the success of the entrapment process. The ideal matrix should offer high entrapment efficiency, structural integrity for repeated use (if applicable), and minimal mass transfer resistance for drug release [2]. The following table summarizes key characteristics of common gels used for entrapment, based on studies with model enzymes and other drugs.
Table 1: Suitability and Characteristics of Common Gel Entrapment Matrices
| Gel Matrix | Entrapment Efficiency & Retention | Mechanical Stability & Reusability | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Calcium Alginate | High immobilization efficiency [3] | High; withstands up to 50 use cycles under stirring [3] | Mild, non-toxic gelation process; beads easily formed [3] | Susceptible to disintegration in the presence of certain ions (e.g., phosphate, EDTA) [2] |
| Polyacrylamide | Good entrapment yield [2] | Fragile; cannot withstand repeated use [3] | Non-ionic nature minimizes modification of drug properties [2] | Polymerization initiators (e.g., dimethylaminopropionitrile) are highly toxic [2] |
| Agar/Agarose | Moderate entrapment yield [2] | Fragile; cannot withstand repeated use [3] | Inexpensive and non-toxic reagents; low mass transfer resistance [2] | High rate of drug leakage from the matrix [2] |
While direct gel entrapment reports for LFD are sparse, recent research has successfully utilized other lipid-based nanocarrier systems to overcome its limitations, demonstrating the viability of encapsulation approaches for this drug.
Niosomal Formulations: A 2019 study encapsulated LFD in niosomes (vesicles formed from non-ionic surfactants) using the thin film hydration (TFH) method. A formulation with Span 60 and cholesterol (1:1 molar ratio) showed an entrapment efficiency (EE) of 70.00 ± 6.24% and a controlled, slower release rate. This niosomal formulation demonstrated reduced cytotoxicity compared to free LFD while effectively delivering the drug to target monocytic cells (THP-1) and enhancing the nuclear translocation of the Aryl hydrocarbon Receptor (AhR), a known target for LFD [1].
Nanostructured Lipid Carriers (NLCs) in In-Situ Hydrogel: A very recent 2025 study developed a sophisticated dual-drug system for LFD and Resveratrol. The drugs were first encapsulated in chondroitin sulfate-modified NLCs, which were then incorporated into a thermosensitive Pluronic-based in-situ hydrogel. This system achieved a remarkably high LFD encapsulation efficiency of 92.16 ± 0.41% and provided sustained release over 144 hours (6 days), demonstrating significant therapeutic benefits in an arthritis model [4]. This approach combines the advantages of a nanocarrier with the localized, sustained delivery of a gel.
The following detailed protocol is adapted from general gel entrapment methodologies [2] [3] and represents a proposed procedure for entrapping LFD, given the absence of a directly published method.
The following diagram illustrates the complete experimental workflow for preparing this compound-loaded calcium alginate beads.
Preparation of Solutions:
Drug-Polymer Mixing:
Bead Formation (Ionotropic Gelation):
Curing and Harvesting:
Table 2: Key Characterization Parameters and Methods for LFD-Loaded Beads
| Parameter | Experimental Method | Key Details & Measurements |
|---|---|---|
| Entrapment Efficiency (EE%) | Centrifugation & Spectrophotometry [1] | 1. Separate loaded beads. 2. Lyse beads in solvent (e.g., PBS). 3. Measure LFD concentration spectrophotometrically. 4. Calculate EE% = (Amount entrapped / Total amount used) × 100. |
| In-Vitro Drug Release | Dialysis Bag Method [1] | 1. Place beads in dialysis bag. 2. Immerse in release medium (e.g., PBS, pH 7.4) at 37°C. 3. Stir at constant rate (~100 rpm). 4. Withdraw samples at timed intervals and analyze for LFD content. |
| Bead Morphology & Size | Transmission Electron Microscopy (TEM) [1] | Analyze shape and surface morphology of the beads. Dynamic Light Scattering (DLS) can be used for average bead size and polydispersity index (PDI). |
| Cell Viability (Cytotoxicity) | MTS Assay [1] | Treat target cells (e.g., THP-1 monocytic cells) with free LFD and LFD-loaded beads. Measure cell viability after treatment to assess reduced cytotoxicity. |
The application of gel entrapment for this compound solubility enhancement remains an open and promising field of research. While direct evidence is lacking, principles from gel entrapment of other active compounds and the demonstrated success of alternative nanocarrier systems strongly support its potential feasibility. Future work should focus on optimizing calcium alginate and other polymer matrices (e.g., chitosan-coated alginate for improved stability) specifically for LFD. Furthermore, combining gel entrapment with other solubility enhancement techniques, such as forming LFD solid dispersions before entrapment, could yield synergistic effects. The primary research goal should be to develop a gel-entrapped LFD formulation that demonstrates high entrapment efficiency, sustained release, and superior in-vitro and in-vivo performance compared to the free drug.
1. Analytical Challenge and Solution The primary challenge in teriflunomide quantification is its extremely wide therapeutic range (0.02 µg/mL to over 20 µg/mL), necessitating a dynamic range of up to 40,000-fold [1]. A practical solution involves using a single extraction procedure with overlapping calibration curves divided into a low range and a high range [1] [2]. Samples are first analyzed against the high-range curve after dilution; those falling below the upper range are re-evaluated without dilution against the low-range curve [1].
2. Detailed Experimental Protocol
The table below summarizes two validated chromatographic setups:
| Parameter | Method A [3] [4] | Method B [1] |
|---|---|---|
| Analytical Column | Inertsil ODS-3 C18 (50 mm x 4.6 mm, 3 µm) | (Information specific to column model not provided) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (25:75, v/v) | (Composition not specified) |
| Flow Rate | 0.8 mL/min | (Not specified) |
| Run Time | 2.0 minutes | (Not specified) |
| Separation | Isocratic | Achieved separation from parent drug leflunomide |
The following table collates key validation parameters from the literature:
| Validation Parameter | Performance Data |
|---|---|
| Dynamic Range | 0.005 - 200 µg/mL [1] or 10.1 - 4001 ng/mL [3] [4] |
| Accuracy (Mean) | Within 5.4% of nominal values [1] |
| Precision (%CV) | Within 8.15% [1] |
| Process Efficiency | 91.7% for teriflunomide, 88.2% for IS [3] [4] |
| Specificity | No interference from 6 other antirheumatic drugs [3] |
The following diagrams illustrate the complete analytical workflow and core instrument configuration for the LC-MS/MS method.
Q1: Why is teriflunomide, and not this compound, the primary target for quantification? A1: this compound is a prodrug that undergoes rapid and nearly complete conversion (>95%) to its active metabolite, teriflunomide, in vivo. Therefore, most pharmacokinetic and therapeutic drug monitoring studies focus on measuring the plasma concentration of teriflunomide [3].
Q2: What is the typical throughput of this method? A2: The method is considered high-throughput. The sample preparation is straightforward, and the chromatographic run time can be as short as 2.0 minutes per sample, making it suitable for analyzing large numbers of clinical samples [3] [4].
DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent (GBCA). The analysis of the signal intensity time curves provides insights into tissue vascularity, perfusion, and permeability [1] [2].
The data can be analyzed through two primary approaches:
The table below summarizes key parameters derived from DCE-MRI analysis.
| Parameter | Type | Typical Units | Physiological Interpretation |
|---|---|---|---|
| Onset Time | Semiquantitative | seconds (s) | Time of contrast agent arrival in the tissue [1]. |
| Time to Peak (TTP) | Semiquantitative | seconds (s) | Time from contrast arrival to maximum signal intensity [1]. |
| Peak Enhancement | Semiquantitative | Signal Intensity (SI) | Maximum signal intensity reached after contrast injection [1]. |
| Wash-in Slope | Semiquantitative | %/s or %/min | Rate of contrast uptake into the tissue [1]. |
| Area Under the Curve (AUC) | Semiquantitative | SI × s | Total contrast agent delivery over a specified time [1]. |
| Ktrans | Quantitative | min-1 | Volume transfer constant between blood plasma and the extracellular extravascular space (EES), reflecting blood flow and permeability [1] [4]. |
| kep | Quantitative | min-1 | Rate constant for contrast agent movement from EES back to blood plasma [1]. |
| ve | Quantitative | % | Extracellular extravascular volume fraction [1]. |
| vp | Quantitative | % | Blood plasma volume per unit volume of tissue [1]. |
The following workflow outlines the key steps for a preclinical DCE-MRI study, synthesized from general protocols [2] [3]. You can adapt it for investigating different treatments, such as leflunomide.
Key Technical Considerations:
DCE-MRI is particularly valuable in early-stage clinical trials for therapies that target tumor vasculature, such as antiangiogenic or antivascular drugs [4]. Successful treatment with these therapies would be expected to cause a measurable change in DCE-MRI parameters.
The table below summarizes key efficacy findings from clinical studies on leflunomide for lupus nephritis induction therapy.
| Study Type | Patient Population | Comparator | Key Efficacy Findings | Reference |
|---|
| Prospective Multi-center Study [1] | Proliferative LN (n=110) | IV Cyclophosphamide | Complete Remission: 21% (LEF) vs 18% (CTX) Partial Remission: 52% (LEF) vs 55% (CTX) | | | Meta-Analysis (11 RCTs) [2] [3] | Lupus Nephritis (n=254) | Cyclophosphamide | Total Remission (RR): 1.20 (P<0.01) Complete Remission (RR): 1.41 (P<0.01) 24-hour Proteinuria: Significantly lower with LEF (Mean Diff: -0.58, P<0.01) | | | Prospective Interventional Study [4] [5] | Refractory LN (n=20) | None (Single-arm) | 6-Month Response: 40% overall (15% CR, 25% PR) 12-Month Response: 40% overall Early Response (3-month): 80% achieved >25% reduction in proteinuria | |
This protocol is adapted from a prospective multi-centre observational study that established the efficacy of this compound for induction [1].
This protocol is designed for patients who have failed prior induction regimens, based on a recent prospective interventional study [4] [5].
The table below compares the relative risks of common adverse drug reactions (ADRs) between this compound and cyclophosphamide, based on a meta-analysis [2] [3].
| Adverse Event | Relative Risk (RR) LEF vs. CTX | 95% Confidence Interval | Statistical Significance |
|---|---|---|---|
| Liver Damage | 0.53 | 0.33 - 0.87 | P < 0.05 |
| Infection | 0.54 | 0.32 - 0.92 | P < 0.05 |
| Alopecia | 0.38 | 0.17 - 0.85 | P < 0.05 |
| Leukopenia | 0.25 | 0.08 - 0.77 | P < 0.05 |
| Gastrointestinal Reaction | Not Significant | P > 0.05 | |
| Rash | Not Significant | P > 0.05 |
This compound is an immunomodulatory prodrug whose active metabolite, A77 1726, primarily inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [6]. This inhibition blocks the de novo synthesis of pyrimidine ribonucleotides, which are crucial for the proliferation of activated lymphocytes. The mechanism is specifically cytostatic to autoimmune T-cells and reduces autoantibody production by B-cells [6]. The following diagram illustrates this primary mechanism and its downstream effects on the immune system.
This compound presents a viable and relatively safe option for the induction therapy of lupus nephritis, supported by evidence showing non-inferiority to cyclophosphamide and efficacy in refractory disease. Its role in modern treatment protocols continues to evolve. The 2024 ACR Guideline summary introduces "triple immunosuppressive regimens" for active class III/IV LN, combining glucocorticoids with either mycophenolate plus belimumab, mycophenolate plus a calcineurin inhibitor, or low-dose cyclophosphamide plus belimumab [7]. While this compound is not featured in these newest first-line combinations, its documented efficacy and favorable safety profile solidify its position as a valuable alternative for specific patient populations, particularly those who are refractory to or intolerant of first-line therapies. Further research and longer-term outcomes data will help to clarify its potential integration into future standard treatment protocols.
The table below summarizes the core mechanisms of the three drugs, which form the basis for predicting their interactions.
| Drug | Primary Mechanism of Action | Key Metabolizing Enzymes/Pathways | Primary Elimination Route |
|---|---|---|---|
| Leflunomide [1] [2] [3] | Prodrug for teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis and leading to cytostatic effects on activated lymphocytes. | Hepatic metabolism to active metabolite; undergoes enterohepatic circulation. | Renal and biliary excretion (slow, half-life ~2 weeks). [3] |
| Methotrexate [4] | Inhibits dihydrofolate reductase, disrupting purine and pyrimidine synthesis. In autoimmune diseases, its polyglutamated metabolites also inhibit AICAR transformylase, leading to anti-inflammatory adenosine release. | Hepatic metabolism to active polyglutamated forms; converted to 7-hydroxymethotrexate. | Primarily renal excretion. |
| Rifampin [5] [6] | Binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis. | Hepatic deacetylation (via esterases) to 25-desacetyl rifampin. | Biliary excretion and enterohepatic circulation; <30% excreted renally. |
The most significant predicted interaction is between This compound/teriflunomide and rifampin. Rifampin is a potent inducer of cytochrome P450 (CYP) enzymes and drug transporters [5]. Since teriflunomide's long half-life is partly due to enterohepatic recirculation [3], rifampin could accelerate its clearance by inducing these pathways, potentially reducing this compound's efficacy. In contrast, the combination of This compound and methotrexate is recognized as a therapeutic strategy for rheumatoid arthritis, with studies showing it is generally well-tolerated and more effective than methotrexate alone [7] [8]. The main concern for this combination is an increased risk of hepatotoxicity, necessitating careful liver function monitoring [7] [8] [3].
To empirically evaluate these interactions, the following in vivo pharmacokinetic study protocol is proposed.
To evaluate the effects of rifampin and methotrexate on the pharmacokinetics of teriflunomide, the active metabolite of this compound.
The workflow for this experimental protocol can be visualized as follows:
The quantitative data collected from the proposed study should be summarized for clear comparison, as outlined in the following template.
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Rifampin (Mean ± SD) | Ratio of Geometric Means (90% CI) | Inference |
|---|---|---|---|---|
| AUC~0-∞~ (μg·h/mL) | (Data to be collected) | (Data to be collected) | (Data to be collected) | (Data to be collected) |
| C~max~ (μg/mL) | (Data to be collected) | (Data to be collected) | (Data to be collected) | (Data to be collected) |
| Half-life (t~1/2~, days) | (Data to be collected) | (Data to be collected) | (Data to be collected) | (Data to be collected) |
| Apparent Clearance (CL/F, L/h) | (Data to be collected) | (Data to be collected) | (Data to be collected) | (Data to be collected) |
The primary endpoint would be the change in teriflunomide exposure (AUC). A decrease in AUC and C~max~, along with an increase in clearance, when this compound is co-administered with rifampin would confirm the induction interaction. Safety data should be tabulated to compare the incidence of adverse events (e.g., elevated liver enzymes) across study phases.
The predicted mechanistic pathways and interactions between these drugs are complex. The following diagram synthesizes the information from the search results to provide a clear overview.
Q1: What are the clinical presentation and incidence of this compound-induced liver injury? this compound therapy is associated with a spectrum of liver enzyme elevations. Up to 15% of patients develop transient, asymptomatic serum aminotransferase elevations (typically 1-3x ULN), while elevations >3x ULN occur in 1-4% of patients [1]. Clinically apparent liver injury is rare but can be severe, presenting after 1 to 6 months of therapy [1]. The pattern can be hepatocellular, cholestatic, or mixed [1]. Symptoms often include diarrhea, with jaundice occurring in more severe cases [1].
Q2: What is the recommended monitoring protocol for liver enzymes during this compound treatment? Adherence to a structured monitoring schedule is critical for patient safety. The following table outlines the consensus monitoring protocol and typical findings [2] [1]:
| Monitoring Parameter | Recommended Frequency | Typical Findings / Action Threshold |
|---|---|---|
| Liver Function Tests (ALT, AST) | Every 4 weeks for the first 6 months; every 6-8 weeks thereafter. [2] [1] | >3x ULN: Repeat test, consider dose modification. Persistent elevation: Discontinue drug. [2] |
| Complete Blood Count (CBC) | Before treatment and periodically thereafter. [2] | Monitor for pancytopenia, a sign of potential toxicity. [2] |
| Blood Pressure | Routine monitoring. [2] | Manage drug-induced hypertension. [2] |
| Clinical Symptoms | Continuous patient education and reporting. | Onset of diarrhea, nausea, rash, or jaundice warrants evaluation. [3] [1] |
Q3: What is the mechanism of action of this compound, and how does it relate to hepatotoxicity? this compound is a prodrug rapidly metabolized to its active form, teriflunomide (A77 1726) [4] [1]. Its primary immunomodulatory action is the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [5]. This inhibition curtails DNA synthesis and proliferation in activated lymphocytes [5]. The exact mechanism of hepatotoxicity is less defined but is thought to be idiosyncratic, potentially involving the production of a toxic intermediate during metabolism [1]. Genetic polymorphisms in cytochrome P450 2C9 (CYP 2C9*2 and *3) have been linked to an increased risk, suggesting a pharmacogenetic component [1].
Q4: What are the management strategies for confirmed this compound-induced liver enzyme elevation? The management strategy depends on the severity of the enzyme elevation.
Recent studies reveal that this compound's effects are more complex than simple DHODH inhibition in immune cells. A 2024 study suggests it also activates AMPK signaling, which may underlie newly discovered benefits and offer new research avenues [6].
Experimental Model: Anti-atherosclerotic Effects of this compound
In Vitro Protocol: Suppression of Lipid Accumulation
The diagram below illustrates the dual signaling pathways of this compound and teriflunomide identified in these experiments.
| Experimental Challenge | Proposed Solution |
|---|---|
| Interpreting in vivo hepatotoxicity mechanisms. | Consider the multi-system role of AMPK. In animal models, this compound's activation of AMPK in the liver improves lipid metabolism, which may be a protective mechanism against hepatosteatosis, a confounding factor [6]. |
| High variability in hepatotoxicity response in cell models. | Account for genetic factors. Incorporate genotyping for CYP 2C9 variants (*2, *3) in your experimental design, as these alleles are associated with impaired metabolism and increased risk of liver injury in patients [1]. |
| Differentiating direct hepatotoxicity from HBV reactivation. | Implement pre-treatment screening. In clinical research protocols, screen for hepatitis B (HBsAg, anti-HBc) before this compound exposure. Reactivation is a known risk that can be confused with direct drug-induced injury [1]. |
| Modeling the long drug half-life in in vitro systems. | Adjust treatment duration and consider washout. Given teriflunomide's ~2-week half-life in vivo, chronic, long-term exposure models are more relevant than acute treatments. For toxicity studies, include a cholestyramine wash-out phase [2] [1]. |
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| Is hypertension a documented effect of leflunomide? | Yes. Clinical resources list hypertension as a potential adverse effect of this compound therapy [1] [2]. |
| What is the proposed mechanism? | Not fully elucidated. The primary mechanism is immunomodulatory via inhibition of dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion and reduced lymphocyte proliferation [1] [3]. The link to systemic hypertension remains unclear, though a distinct, rare risk of Pulmonary Arterial Hypertension (PAH) is noted in case reports [3]. |
| How should blood pressure be managed in patients on this compound? | Routine monitoring is essential [1]. For persistent hypertension, standard antihypertensive therapy is used. No specific contraindications for antihypertensive drug classes are noted in the context of this compound use. |
| When should this compound be discontinued? | Discontinuation should be considered for confirmed drug-induced Pulmonary Arterial Hypertension (PAH) [3]. For systemic hypertension, decision is based on severity, response to antihypertensives, and overall risk-benefit assessment. |
| Are there any relevant drug interactions? | Major interaction with other hepatotoxic drugs (e.g., atorvastatin). Concurrent use requires intensified liver function monitoring due to increased risk of liver damage [4]. |
The following diagram illustrates the known and theoretical pathways from this compound administration to the development of hypertension, providing a framework for investigation.
The table below summarizes the clinical data on this compound-associated Pulmonary Arterial Hypertension (PAH), which is a more severe and specifically documented cardiovascular effect.
| Parameter | Findings from Case Reports & Series |
|---|---|
| Reported Condition | Pulmonary Arterial Hypertension (PAH) [3]. |
| Time to Onset | Wide range: 7 months to 13 years after starting this compound [3]. |
| Clinical Severity | Often severe at diagnosis (WHO Functional Class III or IV) [3]. |
| Hemodynamic Findings | Pre-capillary PH confirmed by right heart catheterization (mPAP up to 63 mmHg, PVR up to 20.5 WU) [3]. |
| Outcome after Discontinuation | Significant clinical and hemodynamic improvement reported in several cases after stopping this compound [3]. |
For researchers designing animal or clinical studies, the following standard clinical monitoring and intervention procedures are critical to model.
This compound is a prodrug metabolized to its active form, teriflunomide [1] [2] [3]. This active metabolite inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway [1] [4]. This inhibition leads to a depletion of cellular rUMP (ribonucleotide uridine monophosphate) levels, ultimately arresting the cell cycle of rapidly dividing cells, such as activated lymphocytes [1].
The gastrointestinal tract has a rapidly turning over mucosal lining. The prevailing hypothesis is that this compound's antiproliferative effect, via pyrimidine depletion, directly contributes to its GI toxicity [4]. The following diagram illustrates this mechanism and the proposed rescue strategy.
The most frequently reported GI effects are diarrhea, nausea, vomiting, and abdominal pain [1] [2] [5]. Diarrhea is the most prominent, often occurring early in therapy [2].
The consensus from clinical practice and the literature points to two main initial strategies:
Yes, for significant toxicity, a drug elimination protocol is used. This is critical due to this compound's long half-life (2-4 weeks) [1] [2] [7].
The following table summarizes the quantitative data on GI adverse effects and management strategies.
| Strategy | Protocol Details | Reported Efficacy / Incidence | Key Supporting Evidence |
|---|---|---|---|
| Avoid Loading Dose | Initiate therapy with maintenance dose (10-20 mg/day) instead of 100 mg/day for 3 days [2]. | Common practice to reduce initial GI events [2]. | Clinical consensus & post-marketing data [2]. |
| Reduce Maintenance Dose | Decrease dose from 20 mg to 10 mg daily upon adverse effects [2] [6]. | Managed nuisance side-effects, avoiding discontinuation [6]. | Clinical trial management & expert consensus [6]. |
| Drug Washout Procedure | Cholestyramine (8g TID for 11 days) or activated charcoal to enhance drug elimination [1] [2] [7]. | Standard for severe toxicity; rapidly clears drug due to long half-life [1] [2]. | Clinical guidelines and drug prescribing information [1] [7]. |
Preclinical research points to a promising targeted approach.
The experimental workflow used to investigate this is summarized below.
This compound's active metabolite, A77 1726 (teriflunomide), has a prolonged half-life of approximately 15 days (range 5-40 days), and plasma concentrations may be detectable for up to two years after discontinuation [1] [2]. The drug elimination procedure using cholestyramine reduces the half-life to just 1-2 days [1].
The standard and recommended regimens are summarized in the table below.
| Regimen Type | Procedure | Target & Verification | Primary Use Case |
|---|
| Standard 11-Day Procedure [2] | Cholestyramine: 8 g orally, 3 times daily for 11 days. | Reduce plasma A77 1726 to <0.02 mg/L. Verify with two separate tests at least 14 days apart. | Women of childbearing potential / men wishing to father a child [2]. | | Accelerated Shorter Procedure [2] | Cholestyramine: 8 g orally, 3 times daily for 24-48 hours. Or Activated Charcoal: 50 g every 6 hours for 24 hours (oral or nasogastric tube). | A 24-hour regimen reduces levels by ~40%; 48 hours by 49-65% [2]. Repeat if clinically necessary. | Other patients requiring more rapid elimination (e.g., toxicity) [2]. |
The following diagram illustrates how cholestyramine accelerates the elimination of this compound by interrupting its enterohepatic circulation.
Q1: What is the scientific basis for using cholestyramine over other agents? The mechanism is rooted in the pharmacokinetics of this compound. Its active metabolite, A77 1726, undergoes significant enterohepatic recirculation, where it is secreted in bile and then reabsorbed from the intestine, contributing to its long half-life [3] [4]. Cholestyramine, a bile acid sequestrant, binds to A77 1726 in the gastrointestinal tract, preventing its reabsorption and "trapping" it for fecal excretion [4]. Activated charcoal works on a similar principle of adsorption.
Q2: The 11-day protocol is logistically challenging in our study. What are the evidence-based alternatives? Research and drug labeling support the use of a shorter, higher-frequency activated charcoal regimen as a validated alternative [2]. This can be more practical in a controlled clinical setting. The key is to monitor plasma levels to confirm the efficacy of the shorter procedure.
Q3: What are the critical parameters to monitor to confirm successful elimination? The definitive metric is the plasma concentration of the active metabolite A77 1726.
Q4: What are common pitfalls or reasons for a failed washout procedure?
The cholestyramine-based elimination protocol is a well-established and critical procedure for managing this compound. For researchers, adhering to the verified dosing schedules and confirming success through plasma concentration monitoring is essential for subject safety and data integrity.
Q1: What is the mechanistic relationship between CYP2C19 and this compound metabolism?
This compound is a prodrug. Its active metabolite, teriflunomide (A77 1726), is responsible for the drug's therapeutic and toxic effects. The conversion of this compound to teriflunomide involves cytochrome P450 (CYP) enzymes, with in vitro studies indicating that CYP1A2 and CYP2C19 are primarily involved in its activation [1] [2]. Therefore, genetic polymorphisms that alter the function of these enzymes can directly impact the concentration of the active metabolite in a patient's system.
The diagram below illustrates the metabolic pathway and the impact of genetic variation.
Q2: What quantitative evidence links CYP2C19 phenotypes to clinical outcomes?
Clinical studies have established a clear relationship between CYP2C19 metabolic phenotypes and the likelihood of patients discontinuing this compound due to adverse effects. The key findings are summarized in the table below.
Table 1: Association between CYP2C19 Phenotype and this compound Cessation due to Toxicity
| CYP2C19 Phenotype | Functional Alleles | Observed Clinical Outcome | Adjusted Hazard Ratio (HR) |
|---|---|---|---|
| Poor Metabolizer (PM) | Two loss-of-function alleles (2/2) [3] | Higher cessation rate due to side effects [3] | \textbf{HR = 0.432} for each incremental change in phenotype (e.g., from PM to IM, IM to EM) [3] |
| Intermediate Metabolizer (IM) | One loss-of-function allele (e.g., 1/2) [3] | Higher cessation rate due to side effects [3] | |
| Extensive Metabolizer (EM) | Two wild-type alleles (1/1) [3] | Standard cessation rate [3] | (Reference) |
| Ultra-rapid Metabolizer (UM) | One or two gain-of-function alleles (*17) and no loss-of-function alleles [3] | Not specifically reported | Not available |
Key Finding: A retrospective cohort study found that for each incremental improvement in metabolic phenotype (e.g., from PM to IM, or IM to EM), the risk of ceasing this compound due to toxicity decreased by 56.8% (HR 0.432, 95% CI 0.237-0.790, P=0.006) [3]. This suggests a direct linear trend where poor and intermediate metabolizers have a less favorable risk-benefit ratio.
Q3: How do CYP2C19 genotypes directly influence teriflunomide pharmacokinetics?
Pharmacokinetic studies provide the mechanistic link between genotype and clinical outcomes by measuring drug concentration.
Table 2: Impact of CYP2C19 Genotype on Teriflunomide (A77 1726) Pharmacokinetics
| Genotype | Impact on Enzyme Function | Impact on Teriflunomide Concentration | Study Details |
|---|---|---|---|
| CYP2C192/2 | Loss-of-function | Lower steady-state plasma concentrations [4] | Population PK model in 71 RA patients linked the *2 allele with lower concentrations [4]. |
| CYP2C191/2 | Reduced function | Not separately reported; expected to be intermediate | The PM and IM groups, carrying *2 alleles, showed higher cessation rates, implying lower teriflunomide levels and thus a poor risk-benefit ratio [3]. |
| CYP2C191/1 | Normal function | Standard steady-state concentrations [4] | Serves as the reference group in studies. |
| CYP2C1917/17 | Increased function | Not specifically reported for teriflunomide | Carriers of the *17 (gain-of-function) allele with no LOF alleles are classified as Ultra-rapid Metabolizers [3]. |
Q4: How should we investigate a patient's unexpected response to this compound?
When a patient exhibits unusual toxicity or lack of efficacy, a systematic pharmacogenomic and therapeutic drug monitoring (TDM) approach is recommended.
Key Considerations for the Workflow:
CYP1A2*1F CC genotype has been associated with a 9.7-fold higher risk for overall this compound-induced toxicity in some studies [1], so genotyping for this variant is also advisable.Q5: What are the key methodological steps for a CYP2C19-leflunomide pharmacokinetic study?
For researchers designing an experiment to investigate this relationship, the following protocol offers a robust framework.
Table 3: Experimental Protocol for a CYP2C19-Leflunomide PK Study
| Protocol Step | Detailed Methodology & Considerations |
|---|---|
| 1. Patient Cohort | Recruit RA patients diagnosed per accepted criteria (e.g., 1987 ACR or 2010 ACR/EULAR). Record demographics, concomitant DMARDs (especially methotrexate), and liver/renal function [3] [4]. |
| 2. Drug Administration | Use the standard regimen: a 3-day loading dose (100 mg/day) followed by a maintenance dose (20 mg/day). Document any dose reductions and the reason (toxicity or other) [6] [4]. |
| 3. Blood Sampling | Collect samples for PK analysis at steady-state (after at least 4-6 weeks of maintenance therapy). Trough concentrations are often used, but a full AUC profile provides more robust data [5]. |
| 4. Bioanalysis | Measure teriflunomide (A77 1726) concentration using validated methods like HPLC-UV or LC-MS/MS [4] [5]. Report both total and, if feasible, free concentration, as free concentration may better predict toxicity [5]. |
| 5. Genotyping | Perform genotyping for key alleles using TaqMan SNP genotyping assays or similar. Essential targets: CYP2C19*2 (rs4244285) and CYP2C19*17 (rs12248560). Consider also testing CYP1A2*1F (rs762551) [3] [1]. |
| 6. Data Analysis | Use a population pharmacokinetic modeling approach (e.g., with NONMEM) to characterize teriflunomide PK and identify covariates like CYP2C19 genotype, age, and weight [4]. Assess cessation rates using Cox Proportional Hazard models adjusted for clinical variables [3]. |
The cornerstone of leflunomide management is regular monitoring of liver function, hematological parameters, and clinical signs. The table below summarizes the essential monitoring protocol [1] [2].
| Monitoring Parameter | Baseline (Before Start) | After Initiation/Dose Change | Ongoing (Once Stable) | Action Level / Abnormal Results |
|---|---|---|---|---|
| Liver Function | ALT/AST, Albumin [2] | Every 2 weeks until stable for 6 weeks, then monthly for 3 months [2]. | Every 2-3 months [2]. | ALT/AST >100 U/L; Albumin <30 g/L [2]. Discontinue if ALT >3x ULN on repeat test [1]. |
| Complete Blood Count (CBC) | Full blood count, platelet count, WBC differential [2] | Same frequency as liver function tests [2]. | Every 2-3 months [2]. | WBC <3.5 x 10⁹/L; Neutrophils <1.6 x 10⁹/L; Platelets <140 x 10⁹/L [2]. |
| Renal Function | Serum creatinine (for CrCl) or eGFR [2] | Same frequency as liver function tests [2]. | Every 2-3 months [2]. | Creatinine increase >30% over baseline; eGFR <60 mL/min/1.73m² (withhold and consult specialist) [2]. |
| Clinical Monitoring | Blood Pressure, Weight [2] | Same frequency as laboratory tests [2]. | Every 2-3 months [2]. | Development of hypertension [1]. |
| Other Considerations | Vaccination status; screen for latent TB, hepatitis B/C, HIV if at risk [2]. | Screen for lung disease at baseline [1]. Advise patients to report symptoms like breathlessness, persistent cough, sore throat, fever, or skin reactions [2]. |
Q1: What should be done in case of suspected hepatotoxicity?
Q2: How should hematological toxicity be managed?
Q3: What is the protocol for a planned pregnancy?
Q4: Are there strategies to manage other common adverse effects?
Emerging evidence suggests that monitoring the active metabolite, teriflunomide (A77 1726), can help optimize therapeutic efficacy [4]. The following experimental protocol can be applied in a research setting.
Objective: To measure serum teriflunomide levels to identify patients with subtherapeutic drug exposure and a higher risk of therapeutic failure.
Methodology:
The workflow for this protocol is as follows:
For researchers involved in clinical trial design, understanding the high inter-individual variability in teriflunomide pharmacokinetics is crucial. Recent population PK modeling suggests that weight-based dosing may improve therapeutic outcomes [5].
Key Findings:
The relationship between body weight and optimized dosing can be visualized as:
The table below summarizes key drug interactions involving this compound, their mechanisms, and clinical management implications.
| Interacting Drug/Class | Interaction Severity & Key Risks | Proposed Mechanism of Interaction | Research & Management Notes |
|---|---|---|---|
| Methotrexate | Serious/Severe [1] | Pharmacodynamic synergism: this compound increases the risk of hepatotoxicity and pancytopenia [1]. | One of the most frequent severe interactions in RA polypharmacy [1]. Despite the risk, the combination is used clinically with close monitoring and demonstrates greater reduction in disease activity versus monotherapy [2]. |
| Sulfasalazine | Major [3] | Additive toxicity on bone marrow: Increased risk of anemia, bleeding, infections (leukopenia), and pancytopenia [3]. | Requires close patient monitoring. Interaction may persist after this compound discontinuation due to its prolonged half-life [3]. |
| NSAIDs (e.g., Diclofenac, Ibuprofen, Naproxen) | Potential for Increased Risk | Pharmacokinetic & Pharmacodynamic: Concurrent use can increase the potential for severe or fatal liver damage [4]. Some NSAIDs also inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism [5]. | Monitor liver enzymes closely. The DHFR inhibition mechanism of certain NSAIDs (carboxylate-containing) introduces a potential for complex interactions with anti-folate therapies [5]. |
| Statins (e.g., Simvastatin) | Serious/Severe [1] | Pharmacokinetic: Corticosteroids (e.g., Prednisone), commonly used in RA, can reduce simvastatin levels via CYP3A4 metabolism induction [1]. | This is a common interaction in RA patients on multi-drug regimens. It highlights the importance of checking interactions beyond just DMARDs. |
For researchers studying the mechanisms and outcomes of these interactions, the following methodologies from recent studies can serve as robust models.
This retrospective study design is useful for evaluating real-world interaction outcomes [2].
This protocol investigates biomarkers for predicting this compound response and toxicity [6].
rs705379 in the PON1 gene using Sanger sequencing.cg17330251 in the PON1 promoter) using targeted bisulfite sequencing.The diagram below illustrates the core workflow for investigating this compound interactions, from clinical observation to mechanistic research.
| Aspect | Key Characteristics |
|---|---|
| Clinical Presentation | Interstitial Lung Disease (ILD), pneumonitis; new or worsening cough, shortness of breath, lung injury [1] [2]. |
| Timing of Onset | Often within the first three months of starting treatment [1] [3]. |
| Key Risk Factors | Pre-existing ILD, history of methotrexate use, rheumatoid arthritis (RA) disease activity [3]. |
| Immediate Management | 1. Discontinue leflunomide immediately upon suspicion. 2. Initiate drug elimination protocol with cholestyramine [1]. |
For research models or patient case evaluations, focus on these areas:
Pathology and Manifestations: The primary pulmonary toxicities are ILD and pneumonitis [1]. Symptoms can mirror those of RA-associated ILD, making differential diagnosis a key research challenge [3].
High-Risk Populations: The risk is significantly higher in subjects with pre-existing ILD [3]. A history of methotrexate use prior to this compound is also a common factor in reported cases [3]. Note that in subjects with no pre-existing lung disease or methotrexate exposure, the risk attributed to this compound may be lower [3].
The long half-life of this compound's active metabolite necessitates an active elimination procedure in cases of toxicity [1] [4].
Emerging evidence suggests this compound's role in lipid metabolism and endothelial function may be relevant to its effects on lung tissue.
The diagram below illustrates the key signaling pathways involved in this compound's mechanism and toxicity.
For researchers investigating this compound's pulmonary effects in the lab, the workflow involves specific modeling and assessment steps.
| Study Detail & Patient Group | DEMRI Assessment Method | Key Efficacy Findings on DEMRI | Correlation with Clinical Outcomes |
|---|
| Reece et al. (2002) [1] [2] 39 patients with active RA | Parameters: Initial Rate of Enhancement (IRE) & Maximal Enhancement (ME) Duration: 4 months | IRE Improvement: Significantly greater with This compound than Methotrexate (P<0.05) [1]. ME Reduction: Observed with both treatments [1]. | Conventional clinical outcome measures showed comparable improvement for both treatments despite differences on DEMRI [1] [2]. | | SAT0388 (2025) [3] 78 early RA, DMARD-naïve patients | Method: Hand-MRI analyzed via RAMRIS (Rheumatoid Arthritis MRI Score) system. Duration: 16 weeks | Synovitis Reduction: Significant and comparable improvement with both This compound and Methotrexate (no significant difference) [3]. Tenosynovitis: Significant reduction in the Methotrexate group [3]. | Clinical efficacy (DAS28, HAQ) was comparable for both treatments. SDAI reduction was greater with Methotrexate [3]. |
The studies relied on standardized DEMRI protocols to quantitatively assess inflammation in the synovium (the lining of the joints). Here is a detailed breakdown of the common methodologies:
The workflow for this imaging and analysis process is outlined below.
The differential effects observed on DEMRI can be understood by reviewing the distinct mechanisms of action of each drug.
The following diagram illustrates these distinct pathways.
The evidence from these studies offers several valuable insights:
The table below consolidates ACR response rates from various clinical trials, providing a clear comparison of this compound's efficacy.
| Study Population & Treatment Regimen | ACR20 (%) | ACR50 (%) | ACR70 (%) | Citation |
|---|---|---|---|---|
| Refractory RA (with prior DMARD failure); this compound + Methotrexate [1] | 84 | 64 | 32 | [1] |
| Active RA; this compound + Methotrexate vs Placebo + Methotrexate [2] | 46.2 vs 19.5 | 26.2 vs 6.0 | 10.0 vs 2.3 | [2] |
| Active RA; Methotrexate + Sinomenine vs Methotrexate + this compound [3] | ~65 (ACR50) | 65.3 vs 69.6 (ACR50) | ~35 (ACR70) | [3] |
| DMARD-naïve, Early RA; Fixed-dose this compound (20mg/day) [4] | 77.8 (at 3 months) | 41.4 (at 3 months) | 17.7 (at 3 months) | [4] |
| DMARD-naïve, Early RA; Loading-dose this compound (100mg/3 days) [4] | 58.5 (at 3 months) | Information Not Specific | Information Not Specific | [4] |
To critically appraise the data, it is essential to understand the design of the key trials referenced.
Kremer et al. (2002) - Combination Therapy [2]
Randomized Comparison of Loading vs. Fixed Dose (2013) [4]
Comparison with Low-Dose Rituximab (2017) [1]
This compound is a prodrug whose active metabolite, A77 1726, exerts immunomodulatory effects through multiple pathways. The following diagram illustrates its primary mechanisms and a typical clinical trial workflow for assessing efficacy.
Diagram Title: Dual Pathways of this compound's Immunomodulatory Action
The experimental workflow for evaluating this compound in clinical trials typically follows these steps:
Diagram Title: Clinical Trial Workflow for Assessing this compound
The table below synthesizes data from specific population pharmacokinetic studies on this compound's active metabolite (A771726 or M1).
| Patient Population | Sample Size & Characteristics | Structural PK Model | Key Covariates | Dosing Recommendations | Citation |
|---|---|---|---|---|---|
| Pediatric JRA Patients | 73 subjects, 3-17 years old [1] | One-compartment model with first-order input [1] | Body weight (weak correlation with CL/F, strong with V/F) [1] | 10 mg/d (10-20 kg); 15 mg/d (20-40 kg); 20 mg/d (>40 kg) [1] | [1] |
| Korean Healthy Adults | 50 healthy male volunteers [2] | Two-compartment model with first-order absorption and EHC [2] | Body weight (allometric scaling) [2] | Loading dose: +15 mg per 10 kg WT increment. Maintenance: 15 mg (50 kg), 20 mg (60-80 kg), 25 mg (90 kg) [2] | [2] |
| Adult RA Patients | 23 RA patients [3] | Steady-state infusion model [3] | Age (statistically significant, but not clinically important) [3] | A plasma A771726 concentration of 50 mg/L is associated with better disease control than 30 mg/L [3] | [3] |
The comparative data is derived from sophisticated modeling approaches. Here are the detailed methodologies for the key studies cited.
Population Studied: 73 pediatric subjects (3-17 years) with polyarticular course Juvenile Rheumatoid Arthritis (JRA) [1].
Data Collection: 674 plasma concentrations of the active metabolite M1 were collected from two clinical studies [1].
Modeling Software: Nonlinear mixed-effects modeling (NONMEM) was used for analysis [1].
Model Development: A one-compartment pharmacokinetic model with first-order absorption and elimination was developed. Body weight was incorporated as a covariate on clearance (CL/F) and volume of distribution (V/F) using allometric scaling [1].
Model Qualification: The final model was qualified using techniques like cross-study evaluation and predictive performance checks [1].
Dosing Simulations: Monte Carlo simulations were performed to predict steady-state concentrations (Css) for various dosing regimens. The goal was to achieve Css values in pediatric patients comparable to those in adults [1].
Population Studied: 50 healthy male Korean volunteers [2].
Data Collection: Plasma concentration data after a single 40 mg oral dose of this compound [2].
Modeling Software: Nonlinear mixed-effects modeling (NONMEM) [4].
Model Development: A two-compartment model was developed, which incorporated enterohepatic circulation (EHC) to explain the observed multiple peaks in the concentration-time profile. Allometric scaling was used to account for the influence of body weight [2].
Covariate Analysis: Various demographic covariates were tested, but only body weight was found to be significant [2].
Dose Optimization: Using the final model, 1000 virtual subjects were simulated across different weight groups (50, 60, 70, 80, 90 kg). Doses were optimized to match the target concentration achieved in a 70 kg subject receiving the standard regimen (loading dose: 100 mg/day for 3 days; maintenance: 20 mg/day) [2].
Population Studied: 23 adult patients with Rheumatoid Arthritis (RA) on this compound therapy for at least 3 months [3].
Study Design: A cross-sectional study where A771726 concentrations and disease activity measures were assessed at a single time point. Some patients provided additional samples within a dosing interval to better characterize pharmacokinetics [3].
Analysis Software: NONMEM was used for population pharmacokinetic analysis [3].
PK Model: A steady-state infusion model was used. The volume of distribution (V/F) was fixed to a literature value, and population estimates for apparent clearance (CL/F) were sought [3].
Covariate Analysis: Factors screened for influence on CL/F included weight, age, gender, and estimated creatinine clearance [3].
Concentration-Effect Analysis: Clinical disease activity measures (e.g., swollen joint count, pain, SF-36 scores) were statistically compared against measured A771726 concentrations [3].
The following diagram illustrates the general workflow for developing a population pharmacokinetic model, as applied in the cited studies.
Acute Toxic;Irritant